N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a substituted phenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the pyridine ring: The oxadiazole intermediate is then reacted with a halogenated pyridine derivative in the presence of a base to form the desired pyridine-oxadiazole structure.
Acylation: The final step involves the acylation of the pyridine-oxadiazole intermediate with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: can be compared with other compounds that feature similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(24)11-17(18)23/h2-11H,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXORBFPYVCYYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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